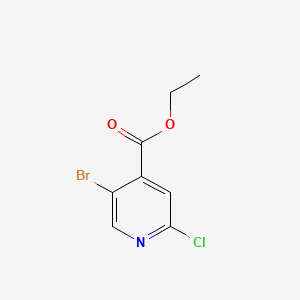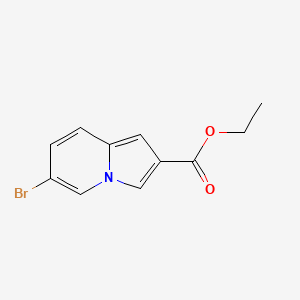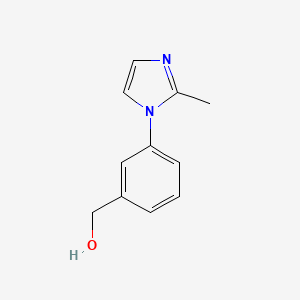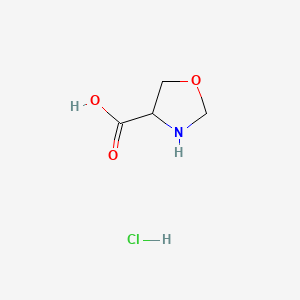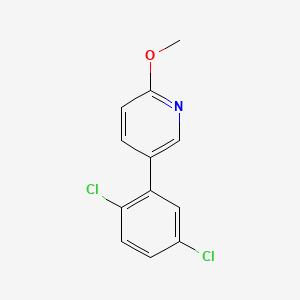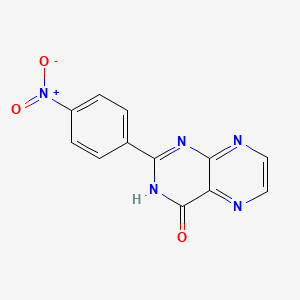
2-(4-Nitrophenyl)-4(1H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-4(1H)-pteridinone, also known as NPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 281.23 g/mol. The compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high affinity for certain biological molecules, which allows it to act as a sensitive probe for their detection and quantification. The fluorescence emitted by 2-(4-Nitrophenyl)-4(1H)-pteridinone can be used to monitor changes in the structure and function of biological molecules in real-time.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)-4(1H)-pteridinone has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate the expression of certain genes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Nitrophenyl)-4(1H)-pteridinone in lab experiments is its high sensitivity and specificity for certain biological molecules. The compound can be used to detect and quantify these molecules in real-time, which allows for more accurate and precise measurements. However, one limitation of using 2-(4-Nitrophenyl)-4(1H)-pteridinone is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(4-Nitrophenyl)-4(1H)-pteridinone in scientific research. One potential application is in the development of new diagnostic tools for the detection of various diseases. The compound may also have potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to explore the potential toxicity of 2-(4-Nitrophenyl)-4(1H)-pteridinone and its long-term effects on biological systems.
合成法
The synthesis of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves the reaction of 4-nitroaniline and 2,4-diaminopteridine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
科学的研究の応用
2-(4-Nitrophenyl)-4(1H)-pteridinone has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules. It has been used to study the binding of proteins, nucleic acids, and enzymes. The compound has also been used to investigate the structure and function of various biological systems, including DNA, RNA, and mitochondria.
特性
IUPAC Name |
2-(4-nitrophenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O3/c18-12-9-11(14-6-5-13-9)15-10(16-12)7-1-3-8(4-2-7)17(19)20/h1-6H,(H,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZFMRBADUCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704574 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155513-90-9 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


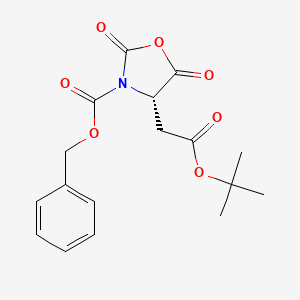
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
